2-Heptynal diethyl acetal
Overview
Description
2-Heptynal diethyl acetal is a chemical compound that belongs to the class of aldehydes and ketones. It is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Heptynal diethyl acetal can be synthesized through the acetalization of 2-heptynal with diethyl alcohol in the presence of an acid catalyst. The reaction typically involves the use of p-toluenesulfonic acid as a catalyst . The process is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetalization reactions. The use of commercial catalysts with low cost and low loadings, such as 0.1 mol % acid, is common. The reaction is carried out at a wide range of temperatures, from -60°C to 50°C, and involves simple work-up procedures .
Chemical Reactions Analysis
Types of Reactions
2-Heptynal diethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The acetal group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acid catalysts like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted acetals depending on the reagents used
Scientific Research Applications
2-Heptynal diethyl acetal has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for aldehydes and ketones.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Heptynal diethyl acetal involves the formation of hemiacetals and acetals through nucleophilic addition of alcohols to the carbonyl group. The process is catalyzed by acids, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. This increases the reactivity of the compound, allowing for the formation of hemiacetals and acetals .
Comparison with Similar Compounds
Similar Compounds
2-Heptynal: The parent aldehyde of 2-Heptynal diethyl acetal.
2-Heptyn-1-ol: The corresponding alcohol formed by reduction of this compound.
2-Heptyn-1-al-dimethyl acetal: A similar acetal with methyl groups instead of ethyl groups.
Uniqueness
This compound is unique due to its specific acetal structure,
Properties
IUPAC Name |
1,1-diethoxyhept-2-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXTVBJJMIROGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171283 | |
Record name | 2-Heptyn-1-al-diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18232-30-9 | |
Record name | 2-Heptyn-1-al-diethyl acetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018232309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Heptyn-1-al-diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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